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Compound of Interest

Compound Name: 7-Deazaadenosine 5'-phosphate

Cat. No.: B15586901 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the discovery and intricate biosynthetic

pathways of 7-deazapurine antibiotics, a significant class of nucleoside analogs with potent

biological activities. These compounds, characterized by the replacement of nitrogen at

position 7 of the purine ring with a carbon, exhibit a broad spectrum of antimicrobial, antitumor,

and antiviral properties.[1][2] This document details the key enzymatic steps, presents

quantitative data on their production and activity, outlines relevant experimental protocols, and

visualizes the complex biochemical routes involved in their synthesis.

Discovery of Key 7-Deazapurine Antibiotics
The 7-deazapurine family includes several well-studied antibiotics, primarily isolated from

Streptomyces species. Their unique structure, a pyrrolo[2,3-d]pyrimidine nucleoside, allows

them to act as mimics of natural purine nucleosides, thereby disrupting essential cellular

processes like DNA replication, RNA transcription, and protein synthesis.[2][3]

Tubercidin (TBN): Isolated from Streptomyces tubercidicus, tubercidin is an adenosine

analog known for its potent antimycobacterial and antitumor activities.[4][5] Its 7-deazapurine

core makes it resistant to degradation by enzymes like adenosine deaminase, enhancing its

intracellular stability and biological activity.[3]

Toyocamycin (TM): Produced by Streptomyces diastatochromogenes and Streptomyces

rimosus, toyocamycin is another adenosine analog that demonstrates high efficiency against
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a wide range of plant pathogenic fungi.[6][7]

Sangivamycin: Also produced by Streptomyces rimosus, sangivamycin is structurally related

to toyocamycin and is formed through the enzymatic conversion of its precursor.[6]

These natural products have served as foundational scaffolds for the development of novel

therapeutic agents with applications in treating cancer, viral infections, and parasitic diseases

like Chagas disease.[2][8]

The General Biosynthetic Pathway of the 7-
Deazapurine Core
The biosynthesis of all 7-deazapurine antibiotics begins with a common precursor, guanosine-

5'-triphosphate (GTP), and proceeds through a conserved pathway to form the key

intermediate, 7-cyano-7-deazaguanine (preQ₀).[1] This pathway links purine metabolism with

folate biosynthesis.[6]

The initial steps involve a series of enzymatic reactions that rearrange the guanine moiety from

GTP to form the characteristic pyrrolopyrimidine ring.

GTP 6-carboxy-5,6,7,8-
tetrahydropterin (CPH4)

 GTP Cyclohydrolase I
 (e.g., ToyD, TubA) 7-carboxy-7-deazaguanine (CDG)

 QueE (Radical SAM Enzyme)
 (e.g., ToyC, TubB) 7-cyano-7-deazaguanine (preQ₀)

 QueC / ToyM
 (ATP, NH₃)

7-carboxy-7-deazaguanine (CDG)
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 TubE
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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